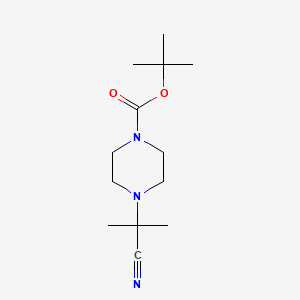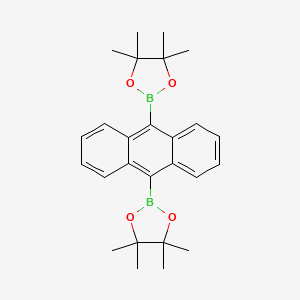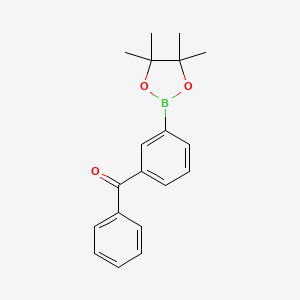
4-(1-Cyanocyclopropyl)benzoic acid
説明
4-(1-Cyanocyclopropyl)benzoic acid is a chemical compound with the CAS Number: 915020-91-6 . It has a molecular weight of 187.2 . The IUPAC name for this compound is 4-(1-cyanocyclopropyl)benzoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(1-Cyanocyclopropyl)benzoic acid is 1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用
Complex Formation and Drug Delivery
- Non-Covalent Complex Formation : Benzoic acid derivatives, including compounds like 4-(1-Cyanocyclopropyl)benzoic acid, have been investigated for their potential in forming non-covalent complexes. These complexes are particularly interesting in the drug industry due to their antifungal and antimicrobial properties. Studies have shown that alpha cyclodextrin, a known drug delivery system, can effectively form complexes with certain benzoic acid derivatives in both aqueous and solid states. These complexes have been characterized using various techniques like UV-Vis, FT-IR, NMR, and powder XRD, indicating the suitability of alpha cyclodextrin as a carrier system for these molecules (Dikmen, 2021).
Liquid Crystal Research
- Supramolecular Liquid Crystalline Complexes : In the field of liquid crystals, research has been conducted on supramolecular complexes formed by hydrogen bonding between certain benzoic acid derivatives and other compounds. These studies are crucial for understanding the liquid crystalline behavior of various substances, which could have implications for the development of new materials and technologies (Alaasar & Tschierske, 2019).
Environmental and Health Impact
- Occurrence and Uses in Various Industries : Benzoic acid derivatives are not only present in pharmaceuticals but also widely used in food, cosmetics, and hygiene products. Their widespread occurrence and uses mean they are commonly found in the environment, including water, soil, and air. Understanding the environmental and health impacts of these compounds is crucial for assessing potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).
特性
IUPAC Name |
4-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAWENOVYZOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyanocyclopropyl)benzoic acid | |
CAS RN |
915020-91-6 | |
| Record name | 4-(1-cyanocyclopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)
![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)


![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)

![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)






![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)